molecular formula C9H14N2O4 B15312019 Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate

Cat. No.: B15312019
M. Wt: 214.22 g/mol
InChI Key: RCBRAMWGFFQEFW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4 It is a derivative of butanoic acid and contains a pyrrolidinone ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate+water\text{2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid+methanolcatalyst​Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate+water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrolidinone ring is known to interact with various proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)pentanoate
  • Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)hexanoate
  • Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)heptanoate

Uniqueness

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structural features, such as the length of the carbon chain and the presence of the pyrrolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10_{10}H16_{16}N2_{2}O4_{4}
  • Molecular Weight: 216.25 g/mol
  • CAS Number: 1038924-97-8
PropertyValue
Boiling Point581.3 ± 50.0 °C (Predicted)
Density1.166 ± 0.06 g/cm³ (Predicted)
SolubilitySparingly soluble in Chloroform, slightly in Ethyl Acetate
pKa-1.52 ± 0.20 (Predicted)
AppearanceWhite to off-white waxy solid

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Anticonvulsant Activity : Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that derivatives of pyrrolidine-2,5-dione displayed significant efficacy in reducing seizure activity in animal models, suggesting a potential for treating epilepsy .
  • Inhibition of Cancer Cell Proliferation : The compound has been noted for its ability to inhibit specific mitotic kinesins, such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division. In vitro studies have shown that treatment with related compounds induces multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
  • Metabolic Stability : The metabolic pathways of this compound reveal a high degree of stability against enzymatic degradation. Studies have shown that less than 4% of certain derivatives were metabolized within a specified timeframe, indicating potential for sustained therapeutic effects .

Case Study 1: Anticonvulsant Efficacy

A focused series of hybrid pyrrolidine derivatives was evaluated for anticonvulsant activity in a controlled study involving animal models. The results indicated that certain derivatives significantly reduced seizure frequency and duration compared to controls, with this compound showing promising results.

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound was tested against human cancer cells with amplified centrosomes and showed a marked increase in multipolar mitotic formations leading to apoptosis.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate

InChI

InChI=1S/C9H14N2O4/c1-15-9(14)6(10)4-5-11-7(12)2-3-8(11)13/h6H,2-5,10H2,1H3

InChI Key

RCBRAMWGFFQEFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C(=O)CCC1=O)N

Origin of Product

United States

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